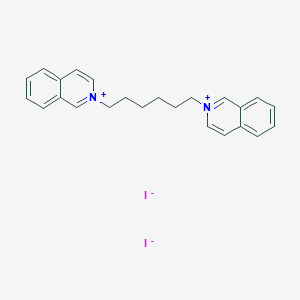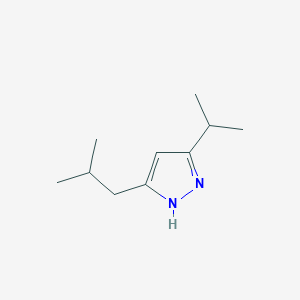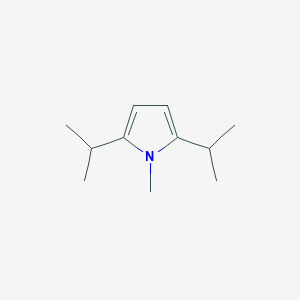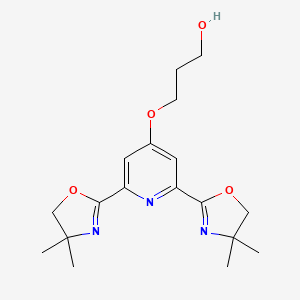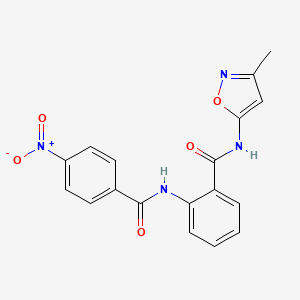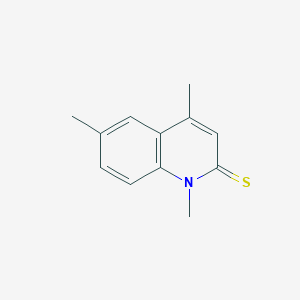
2-Pentylquinoline-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the carbothioamide group in this compound adds to its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylquinoline-4-carbothioamide typically involves the reaction of 2-pentylquinoline with a thiocarbamide derivative. One common method is the reaction of 2-pentylquinoline with thiocarbamide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amines, and various substituted quinoline derivatives .
科学的研究の応用
2-Pentylquinoline-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.
Industry: It is used in the development of fluorescent sensors for the detection of metal ions such as copper and iron
作用機序
The mechanism of action of 2-Pentylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis and leading to the death of the parasite . Additionally, its antimicrobial activity may involve the inhibition of bacterial RNA synthesis .
類似化合物との比較
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share the carbothioamide group and exhibit similar antimicrobial and antioxidant properties.
Quinoline-4-carboxamide derivatives: These compounds have similar quinoline structures and are used in various medicinal applications.
Uniqueness
2-Pentylquinoline-4-carbothioamide is unique due to its specific pentyl substitution on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
CAS番号 |
62077-97-8 |
|---|---|
分子式 |
C15H18N2S |
分子量 |
258.4 g/mol |
IUPAC名 |
2-pentylquinoline-4-carbothioamide |
InChI |
InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |
InChIキー |
ZZDKNXBYCDTDFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


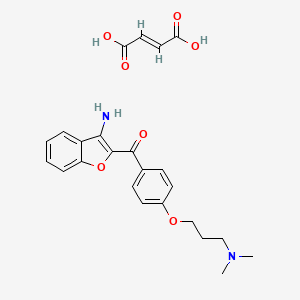

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


